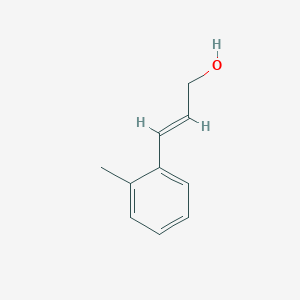

(E)-3-(o-Tolyl)prop-2-en-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Propen-1-ol, 3-(2-methylphenyl)-, (2E)-, also known by its CAS number 501922-06-1, is an organic compound with the molecular formula C10H12O and a molecular weight of 148.205. This compound is characterized by the presence of a propen-1-ol group attached to a 2-methylphenyl group in the (2E) configuration. It is a colorless liquid with a distinct aromatic odor.

Wissenschaftliche Forschungsanwendungen

2-Propen-1-ol, 3-(2-methylphenyl)-, (2E)- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-ol, 3-(2-methylphenyl)-, (2E)- can be achieved through various synthetic routes. One common method involves the reaction of 2-methylbenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions, followed by purification through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-methylcinnamaldehyde. This process requires the use of a suitable catalyst, such as palladium on carbon, and is conducted under controlled temperature and pressure conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Propen-1-ol, 3-(2-methylphenyl)-, (2E)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can yield the corresponding alcohol or alkane, depending on the reducing agent used.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) as catalysts.

Major Products Formed

Oxidation: 2-Methylcinnamaldehyde or 2-methylcinnamic acid.

Reduction: 3-(2-Methylphenyl)propan-1-ol or 3-(2-methylphenyl)propane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of 2-Propen-1-ol, 3-(2-methylphenyl)-, (2E)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. Its antioxidant properties may involve scavenging of free radicals and inhibition of oxidative stress pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Propen-1-ol, 3-phenyl-, (E)-:

2-Propen-1-ol, 3-(4-methylphenyl)-, (2E)-: Similar to the target compound but with the methyl group in the para position.

2-Propen-1-ol, 3-(3-methylphenyl)-, (2E)-: Similar structure with the methyl group in the meta position.

Uniqueness

2-Propen-1-ol, 3-(2-methylphenyl)-, (2E)- is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in physical properties, such as boiling point and solubility, as well as distinct biological effects .

Biologische Aktivität

2-Propen-1-ol, 3-(2-methylphenyl)-, commonly known as (E)-2-methyl-3-phenylprop-2-en-1-ol , is a compound with significant biological activity. This article discusses its chemical properties, biological effects, and potential applications based on diverse research findings.

- Molecular Formula : C₁₀H₁₂O

- Molecular Weight : 148.2 g/mol

- CAS Number : 1504-55-8

- InChI Key : LLNAMUJRIZIXHF-VQHVLOKHSA-N

- SMILES Notation : CC(=CC1=CC=CC=C1)CO

The compound is characterized by a propenyl group attached to a phenyl ring, contributing to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that (E)-2-methyl-3-phenylprop-2-en-1-ol exhibits various biological activities, including:

Antimicrobial Properties

Studies have shown that compounds similar to (E)-2-methyl-3-phenylprop-2-en-1-ol possess antimicrobial properties. For instance, a QSAR analysis of related compounds indicated potential antibacterial activity against various pathogens . The structure–activity relationship (SAR) suggests that modifications in the phenyl group can enhance efficacy against specific bacterial strains.

Antioxidant Activity

Natural and synthetic analogs of chalcones, which include structures similar to (E)-2-methyl-3-phenylprop-2-en-1-ol, have demonstrated significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage .

Cytotoxic Effects

Research has indicated that certain derivatives of 2-propen-1-ol compounds exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis in tumor cells, making these compounds potential candidates for anticancer drug development .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial activity of several diaryl-substituted propenones, revealing that modifications in the substituents significantly impacted their effectiveness against Gram-positive and Gram-negative bacteria. The findings suggest that (E)-2-methyl-3-phenylprop-2-en-1-ol could be optimized for enhanced antibacterial properties through structural modifications .

Case Study 2: Antioxidant Capacity

In vitro assays demonstrated that chalcone analogs exhibit varying degrees of antioxidant activity. The compound's ability to inhibit lipid peroxidation was assessed using the thiobarbituric acid reactive substances (TBARS) assay, indicating promising results for (E)-2-methyl-3-phenylprop-2-en-1-ol as an antioxidant agent .

Safety and Toxicology

While (E)-2-methyl-3-phenylprop-2-en-1-ol shows potential therapeutic benefits, safety assessments are crucial. The compound has been reported to cause skin and eye irritation upon contact . Therefore, appropriate handling and usage guidelines must be established to mitigate risks associated with exposure.

Eigenschaften

IUPAC Name |

(E)-3-(2-methylphenyl)prop-2-en-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-9-5-2-3-6-10(9)7-4-8-11/h2-7,11H,8H2,1H3/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFTULPAVNUDILJ-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C/CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.